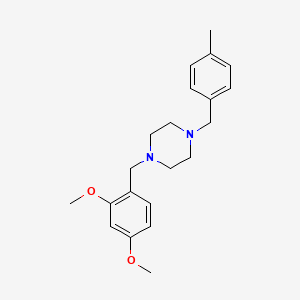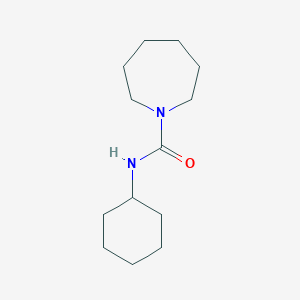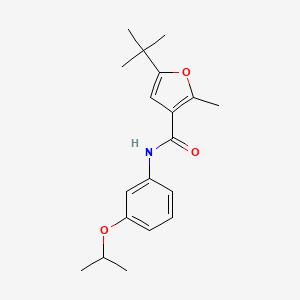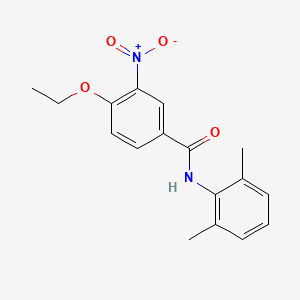
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body.
作用機序
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine acts as a partial agonist at serotonin receptors in the brain, which means that it can activate these receptors to a certain extent but not fully. This leads to a modulation of serotonin signaling in the brain, which can affect mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been found to have a weak affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects on the human body. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been shown to have psychoactive effects, including altered perception, mood, and thought processes. These effects have been attributed to its modulation of serotonin signaling in the brain.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established synthesis method and has been used in many scientific studies. However, there are also limitations to its use in lab experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is a psychoactive compound that can have unpredictable effects on human subjects. It is also difficult to control for variables such as dosage and individual differences in response.
将来の方向性
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been shown to modulate serotonin signaling in the brain, which is involved in regulating mood. Another area of interest is its potential use as a tool for studying the neurobiology of psychedelic drugs. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has similar chemical properties to other psychedelic drugs such as mescaline and LSD, and studying its effects on the brain could provide insight into the mechanisms of action of these drugs. Finally, there is interest in developing new derivatives of 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine that could have improved therapeutic potential or reduced side effects.
合成法
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine. The synthesis method has been well established in the literature and has been used in many scientific studies.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body. It has been shown to have a high affinity for serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been found to have a low affinity for dopamine receptors, which are involved in regulating reward and pleasure.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMKCRRJOLCONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
